(3-Methyl-6-nitro-1H-indazol-1-yl)(3-nitrophenyl)methanone
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Overview
Description
(3-Methyl-6-nitro-1H-indazol-1-yl)(3-nitrophenyl)methanone is a complex organic compound characterized by the presence of both indazole and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-6-nitro-1H-indazol-1-yl)(3-nitrophenyl)methanone typically involves multi-step organic reactions. One common method includes the nitration of 3-methylindazole followed by coupling with 3-nitrobenzoyl chloride under basic conditions. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(3-Methyl-6-nitro-1H-indazol-1-yl)(3-nitrophenyl)methanone can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso derivatives.
Substitution: The methanone group can participate in nucleophilic substitution reactions, where nucleophiles replace the nitro groups.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Potassium permanganate, sulfuric acid.
Substitution: Sodium hydride, dimethylformamide.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Nitroso derivatives.
Substitution: Various substituted methanone derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3-Methyl-6-nitro-1H-indazol-1-yl)(3-nitrophenyl)methanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug development and other therapeutic applications.
Medicine
In medicine, this compound is investigated for its potential as an anti-cancer agent. Its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation is of particular interest.
Industry
In industry, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for applications requiring high stability and resistance to degradation.
Mechanism of Action
The mechanism of action of (3-Methyl-6-nitro-1H-indazol-1-yl)(3-nitrophenyl)methanone involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with enzymes and other proteins, inhibiting their function. This inhibition can lead to the disruption of cellular processes, making it a potential therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
(3-Methyl-1H-indazol-1-yl)(3-nitrophenyl)methanone: Similar structure but lacks the 6-nitro group.
(3-Methyl-6-nitro-1H-indazol-1-yl)(4-nitrophenyl)methanone: Similar structure but with a different position of the nitro group on the phenyl ring.
Uniqueness
(3-Methyl-6-nitro-1H-indazol-1-yl)(3-nitrophenyl)methanone is unique due to the presence of both 3-methyl and 6-nitro groups on the indazole ring, as well as the 3-nitrophenyl group. This combination of functional groups provides distinct chemical properties and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
62235-25-0 |
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Molecular Formula |
C15H10N4O5 |
Molecular Weight |
326.26 g/mol |
IUPAC Name |
(3-methyl-6-nitroindazol-1-yl)-(3-nitrophenyl)methanone |
InChI |
InChI=1S/C15H10N4O5/c1-9-13-6-5-12(19(23)24)8-14(13)17(16-9)15(20)10-3-2-4-11(7-10)18(21)22/h2-8H,1H3 |
InChI Key |
UESLGWZPBZNQAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C=CC(=C2)[N+](=O)[O-])C(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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